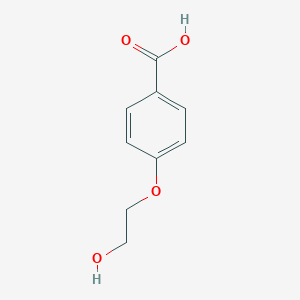

4-(2-hydroxyethoxy)benzoic Acid

概要

説明

4-(2-Hydroxyethoxy)benzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a hydroxyethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

4-(2-Hydroxyethoxy)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzoic acid with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the hydroxyethoxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and controlled reaction environments helps in achieving efficient production .

化学反応の分析

Types of Reactions

4-(2-Hydroxyethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Formation of 4-(2-oxoethoxy)benzoic acid.

Reduction: Formation of 4-(2-hydroxyethoxy)benzyl alcohol.

Substitution: Formation of 4-(2-hydroxyethoxy)-3-nitrobenzoic acid or 4-(2-hydroxyethoxy)-3-bromobenzoic acid.

科学的研究の応用

Pharmaceutical Applications

4-(2-Hydroxyethoxy)benzoic acid serves as an important pharmaceutical intermediate, particularly in the synthesis of DPP-4 inhibitors, which are crucial for managing type 2 diabetes. These inhibitors enhance insulin secretion and lower glucagon levels, thus playing a vital role in glycemic control .

Biological Activity:

- DPP-4 Inhibitors: Research indicates that derivatives of HEBA may exhibit significant biological activities, including potential anti-diabetic effects due to their interaction with metabolic pathways .

- HDAC Inhibition: Some studies have reported that related compounds can act as histone deacetylase (HDAC) inhibitors, which have implications in cancer therapy by promoting apoptosis in cancer cells .

Material Science Applications

The compound's unique properties make it suitable for various applications in material science:

- Biodegradable Polymers: HEBA has been investigated for its role in developing biodegradable polymers that can replace conventional plastics, contributing to environmental sustainability .

- Plastic Recycling: Recent advancements have highlighted its potential in recycling processes, particularly in the hydrolysis of polyethylene terephthalate (PET), yielding terephthalic acid (TPA) efficiently under optimized conditions .

Case Study 1: DPP-4 Inhibitors Synthesis

In a study examining the synthesis of DPP-4 inhibitors using HEBA derivatives, researchers demonstrated that these compounds significantly improved glycemic control in diabetic models. The study highlighted the compound's ability to enhance insulin secretion while reducing glucagon levels effectively.

Case Study 2: Biodegradable Plastics

Research conducted on the application of HEBA in creating biodegradable plastics showed promising results. The synthesized polymers exhibited mechanical properties comparable to traditional plastics while being environmentally friendly. This study emphasized the importance of HEBA in addressing plastic waste issues.

Comparative Analysis Table

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Terephthalic Acid | Contains benzoic acid moiety | Primarily used in plastics; lacks hydroxyethoxy group |

| Ethylene Glycol Benzoate | Hydroxyethyl group present | Used mainly as a plasticizer; lower biological activity |

| 2-Hydroxybenzoic Acid | Hydroxyl group on benzene ring | More acidic; used in pharmaceuticals |

作用機序

The mechanism of action of 4-(2-hydroxyethoxy)benzoic acid involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

類似化合物との比較

Similar Compounds

- 4-(2-Chloroethoxy)benzoic acid

- 4-(2-Bromoethoxy)benzoic acid

- 4-(2-Propenyl)benzoic acid

- Bis(2-hydroxyethyl) terephthalate

Uniqueness

4-(2-Hydroxyethoxy)benzoic acid is unique due to its specific hydroxyethoxy substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and interactions with biological targets, making it valuable for specific applications in research and industry .

生物活性

4-(2-Hydroxyethoxy)benzoic acid (HEBA), a derivative of benzoic acid, has garnered attention in various fields due to its unique chemical structure and biological properties. This article explores the biological activity of HEBA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

HEBA is characterized by the molecular formula and features a hydroxyethoxy group attached to the benzene ring. This substitution imparts distinct chemical properties that influence its biological activity. The compound is recognized for its potential applications in medicinal chemistry, particularly in anti-inflammatory and antimicrobial contexts.

The biological activity of HEBA is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyethoxy group can form hydrogen bonds with enzymes or receptors, modulating their activity.

- Aromatic Interactions : The aromatic ring participates in π-π interactions, further influencing biochemical pathways.

- Enzyme Inhibition : Studies suggest that HEBA may act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and cellular processes.

Anticancer Activity

Research has highlighted HEBA's potential as an anticancer agent. A study indicated that derivatives of benzoic acid, including HEBA, can inhibit HDAC activity, leading to cancer cell growth inhibition through apoptosis mechanisms mediated by reactive oxygen species (ROS) generation and caspase activation . Specifically, HEBA was shown to arrest cancer cells in the G2/M phase of the cell cycle, indicating a significant impact on cell proliferation.

Antimicrobial Properties

HEBA exhibits antibacterial activity against various bacterial species. Preliminary studies suggest that it may be effective against pathogens responsible for infections, although further research is needed to establish specific efficacy and mechanisms.

Case Studies and Research Findings

-

HDAC Inhibition and Cancer Cell Growth :

- A study evaluated the effects of HEBA on colorectal cancer cells (HCT-116). Treatment with HEBA resulted in increased ROS levels and significant apoptosis, as evidenced by caspase-3 activation .

- The study demonstrated that HEBA treatment led to a notable increase in the sub-G0-G1 cell population, indicating effective induction of apoptosis.

-

Toxicological Assessment :

- In toxicological studies involving animal models, HEBA was administered at varying concentrations to assess systemic toxicity. The results indicated a no-observed-adverse-effect level (NOAEL) at 500 mg/kg body weight per day . These findings are crucial for evaluating the safety profile of HEBA for potential therapeutic applications.

-

Comparative Studies :

- Comparative analyses with similar compounds revealed that HEBA's unique hydroxyethoxy substitution enhances its reactivity and interaction with biological targets compared to other benzoic acid derivatives.

Summary Table of Biological Activities

特性

IUPAC Name |

4-(2-hydroxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIQIXIBZLTPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25585-19-7 | |

| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00401831 | |

| Record name | 4-(2-hydroxyethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-24-6 | |

| Record name | 4-(2-hydroxyethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(2-hydroxyethoxy)benzoic acid in the synthesis of the modified polyisocyanates discussed in the research papers?

A1: this compound acts as a hydrophilic modifier in the synthesis of the water-dispersible polyisocyanate crosslinking agents. The papers describe reacting this compound with polyethylene glycol monomethyl ether to form an ester (esterification product (A) in the papers). [, ] This ester then reacts with a polyisocyanate (polyisocyanate (B) in the papers) through its hydroxyl group. [, ] This reaction incorporates hydrophilic polyethylene glycol chains into the polyisocyanate structure, enhancing its water dispersibility.

Q2: How does the modification of polyisocyanates with this compound impact the properties of the resulting coatings?

A2: The incorporation of this compound-modified polyethylene glycol chains into the polyisocyanate structure leads to several beneficial effects on the resulting coatings:

- Improved Water Dispersibility: The hydrophilic nature of the polyethylene glycol chains significantly improves the water dispersibility of the modified polyisocyanates, enabling the formulation of water-based polyurethane coatings. [, ]

- Faster Drying Time: The research indicates that coatings formulated with these modified polyisocyanates exhibit shorter drying times compared to conventional systems. []

- Enhanced Water Resistance: The presence of the hydrophobic polyisocyanate backbone, even with the hydrophilic modification, contributes to the water resistance of the final coating film. []

- Improved Wear Resistance: The crosslinked network formed by the modified polyisocyanate in the coating contributes to improved wear resistance, making the coating more durable. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。